N-(4-ISOPROPYLPHENYL)-N'-(3-ISOXAZOLYL)UREA
Description
N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an isopropylphenyl group and an isoxazolyl group attached to the urea moiety
Properties
IUPAC Name |
1-(1,2-oxazol-3-yl)-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)10-3-5-11(6-4-10)14-13(17)15-12-7-8-18-16-12/h3-9H,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDJTZMQKABZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA typically involves the reaction of 4-isopropylaniline with an isocyanate derivative of 3-isoxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Preparation of 4-isopropylaniline by the reduction of 4-isopropyl nitrobenzene using a reducing agent like iron powder in the presence of hydrochloric acid.
Step 2: Reaction of 4-isopropylaniline with 3-isoxazole isocyanate in an organic solvent to form N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA.
Industrial Production Methods
In an industrial setting, the production of N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)CARBAMATE
- N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)THIOUREA
- N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)GUANIDINE
Uniqueness
N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA is unique due to the presence of both the isopropylphenyl and isoxazolyl groups, which confer specific chemical and biological properties. The combination of these groups in the urea framework allows for unique interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
